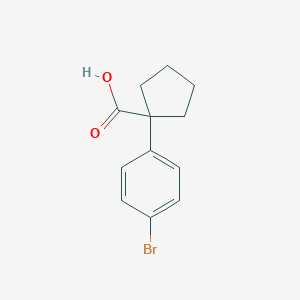

1-(4-Bromophenyl)cyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMMAIHRMKFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356498 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-24-9 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromophenyl)cyclopentanecarboxylic acid CAS number

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid (CAS: 143328-24-9)

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a robust and high-yield synthetic protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block and potential pharmacophore in drug development, drawing comparisons with structurally similar analogs. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable compound.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a bromine atom at the para-position of the phenyl group.[1] These structural features, combining the steric bulk of the alicyclic ring and the electronic effects of the halogen, make it a valuable precursor in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 143328-24-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4][7] |

| Molecular Weight | 269.13 g/mol | [1][2][3][4] |

| InChI Key | UALMMAIHRMKFCW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [7] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | |

| Purity | Typically ≥95-98% | [2][5] |

| Storage | Sealed in a dry, room temperature environment | [3] |

| pKa (Predicted) | ~4.2 | The electron-withdrawing nature of the phenyl ring and bromine influences the acidity of the carboxylic acid group.[1] |

| XlogP (Predicted) | 3.5 | Indicates moderate lipophilicity.[7] |

Synthesis and Mechanistic Insights

The most prevalent and high-yielding method for the preparation of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.

Recommended Synthetic Protocol

This protocol is based on a documented procedure that reports a high yield of 95%.[8]

Reaction: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Reagents:

-

1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)

-

Sulfuric acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Combine 1-(4-Bromophenyl)cyclopentanecarbonitrile, water, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 120°C.

-

Maintain the temperature and stir the mixture vigorously for approximately 18 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Pour the cooled mixture into a beaker of ice water to ensure complete precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water to remove any residual acid.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the final product under a vacuum to yield this compound as a solid.

Mechanistic Rationale

The choice of strong acid (sulfuric acid) is critical for this transformation. The mechanism proceeds via the following steps:

-

Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid. This enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbon atom.

-

Tautomerization: The resulting intermediate undergoes tautomerization to form a primary amide.

-

Further Hydrolysis: Under the harsh acidic and high-temperature conditions, the amide is further hydrolyzed. The carbonyl carbon is protonated, followed by nucleophilic attack by water, ultimately leading to the elimination of an ammonium ion (NH₄⁺) and the formation of the final carboxylic acid product.

The 18-hour reaction time at an elevated temperature ensures the complete conversion of both the nitrile to the intermediate amide and the subsequent hydrolysis of the amide to the carboxylic acid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex, biologically active molecules.[1] Its structure contains key features that are attractive for drug design.

-

Potential Pharmacophore: The molecule's distinct structural components can serve as a pharmacophore. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor.[1] This allows it to bind to molecular targets like enzymes or receptors.[1]

-

Versatile Intermediate: The bromine atom is a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid can be readily converted into esters, amides, or reduced to alcohols, providing a gateway to a wide range of derivatives.

-

Reported Biological Activities: Studies on derivatives and related structures have indicated potential antibacterial and anti-inflammatory activities.[1] For instance, a study demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli at a concentration of 50 µg/mL.[1] Furthermore, its structural motif is found in compounds investigated as leukotriene B4 antagonists, which have applications in treating inflammatory diseases like arthritis.[9]

Role as a Chemical Scaffold

Caption: Synthetic utility of this compound as a scaffold.

Comparative Analysis with Structural Analogs

The properties of the parent compound can be fine-tuned by replacing the bromine atom with other halogens, which alters molecular weight, lipophilicity, and electronic properties.

Table 3: Comparison of Halogenated Phenylcyclopentanecarboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Applications |

| 1-(4-Bromophenyl)- | C₁₂H₁₃BrO₂ | 269.13 | Serves as a versatile intermediate for cross-coupling reactions. Used in the synthesis of specialty chemicals and potential therapeutics.[1] |

| 1-(4-Chlorophenyl)- | C₁₂H₁₃ClO₂ | 224.69 | Lower molecular weight and altered lipophilicity compared to the bromo analog.[1] Has been used in the synthesis of intermediates for antihypertensive agents.[1] |

| 1-(4-Fluorophenyl)- | C₁₂H₁₃FO₂ | 208.23 | Fluorine's high electronegativity increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity in nucleophilic acyl substitutions.[1] |

Safety, Handling, and Storage

As a research chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification: While some sources state no known hazards, it is prudent to treat it as a potential irritant.[10] Standard SDS classifications for similar carboxylic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[11]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[13]

-

Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

-

-

Handling and Storage:

-

Disposal: Dispose of as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[10]

Conclusion

This compound (CAS: 143328-24-9) is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable intermediate. Researchers and drug development professionals can leverage this molecule as a scaffold to generate novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-bacterial agents. Adherence to established safety protocols is crucial to ensure its responsible use in the laboratory.

References

- 1-(4-bromophenyl)cyclopentane-1-carboxylic Acid - Suzhou Aobai Pharmaceutical. (URL: [Link])

- 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET - AFG Bioscience. (URL: [Link])

- This compound (C12H13BrO2) - PubChemLite. (URL: [Link])

- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid - PrepChem.com. (URL: [Link])

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling - MDPI. (URL: [Link])

- Synthetic routes to cyclopentanecarboxylic acid derivatives - Google P

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Deriv

- (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist - PubMed. (URL: [Link])

- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. (URL: [Link])

- Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem. (URL: [Link])

- Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. (URL: [Link])

- Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-bromophenyl)cyclopentane-1-carboxylic Acid [allbiopharm.com]

- 3. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9 - CookeChem [cookechem.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C12H13BrO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. afgsci.com [afgsci.com]

- 11. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ie [fishersci.ie]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-Bromophenyl)cyclopentanecarboxylic acid, a halogenated aromatic carboxylic acid, presents a chemical scaffold of significant interest in the realms of medicinal chemistry and organic synthesis. Its structural amalgamation of a rigid cyclopentyl ring, a versatile bromophenyl moiety, and a reactive carboxylic acid group makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1] This guide provides a comprehensive analysis of its physicochemical properties, offering insights into its behavior in various chemical and biological systems, and establishes standardized protocols for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug design, process development, and synthetic chemistry.

Molecular and Physicochemical Identity

A thorough understanding of the fundamental molecular and physicochemical properties of a compound is the bedrock of its application in research and development. This section delineates the key identifiers and characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 143328-24-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [2][4] |

| Molecular Weight | 269.13 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar organic acids |

| Melting Point | Data not available in the public domain. | N/A |

| Boiling Point | Predicted: 380.8 ± 35.0 °C | N/A |

| Solubility | Low solubility in water; Soluble in Dimethyl Sulfoxide (DMSO).[1] | N/A |

| pKa (Predicted) | ~4.2 | [1] |

Expert Insight: The predicted pKa of approximately 4.2, which is influenced by the electron-withdrawing nature of the bromine atom on the phenyl ring, suggests that this compound is a weak acid.[1] This acidity is a critical parameter in drug development, as it governs the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The low aqueous solubility is a common characteristic of aromatic carboxylic acids of this size and necessitates the use of organic co-solvents or formulation strategies for biological testing.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. The primary route involves the hydrolysis of the corresponding nitrile precursor.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

Objective: To synthesize this compound via the acid-catalyzed hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile.

Materials:

-

1-(4-Bromophenyl)cyclopentanecarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), concentrated or 1M solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Bromophenyl)cyclopentanecarbonitrile.

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water. The ratio of acid to water should be optimized, but a common starting point is a 1:1 or 2:1 mixture by volume.

-

Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture over crushed ice.

-

The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration. If not, proceed with liquid-liquid extraction.

-

Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

-

Purification:

-

To separate the carboxylic acid from any unreacted nitrile or neutral byproducts, extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous basic layer as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated or 1M HCl until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the purified this compound under vacuum.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Acid Catalysis: The strong acid (H₂SO₄) protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Reflux Conditions: The hydrolysis of nitriles is often slow at room temperature. Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Aqueous Work-up and Extraction: The initial quenching with ice serves to dilute the strong acid and cool the mixture. The subsequent extraction with an organic solvent separates the product from the aqueous acid.

-

Base Extraction for Purification: The use of sodium bicarbonate to form the carboxylate salt is a classic and effective method to separate acidic compounds from neutral or basic impurities. Subsequent acidification regenerates the pure carboxylic acid.

Spectroscopic and Chromatographic Characterization

Due to the limited availability of publicly accessible experimental spectra for this compound, this section provides an expert prediction of the expected spectral characteristics based on the known properties of its constituent functional groups. These predictions serve as a guide for researchers in their analytical characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons meta to the bromine atom will appear as another, each integrating to 2H. The coupling constant between these adjacent protons will be in the range of 8-9 Hz, characteristic of ortho coupling on a benzene ring.

-

Cyclopentyl Protons (-CH₂-): A series of multiplets are expected in the aliphatic region (typically δ 1.5-3.0 ppm) corresponding to the eight protons of the cyclopentyl ring. Due to the substitution at the C1 position, these protons are not all chemically equivalent, leading to complex splitting patterns.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm). The broadness is due to hydrogen bonding and chemical exchange. This peak may not always be observed, especially in the presence of water.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around δ 175-185 ppm.

-

Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 120-150 ppm). One signal for the carbon attached to the bromine (ipso-carbon), one for the carbon attached to the cyclopentyl group (ipso-carbon), and two signals for the four CH carbons.

-

Quaternary Cyclopentyl Carbon (-C-): A signal for the C1 carbon of the cyclopentyl ring, which is attached to both the phenyl group and the carboxylic acid, is expected around δ 40-60 ppm.

-

Cyclopentyl Carbons (-CH₂-): Two or more signals are expected in the aliphatic region (δ 20-40 ppm) for the four CH₂ groups of the cyclopentyl ring.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268 and 270 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopentyl ring.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. However, as with most organic compounds, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container to prevent moisture absorption.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.[1]

-

Pharmaceutical Intermediate: The presence of the carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromo-substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. This makes it a valuable precursor for the synthesis of novel drug candidates.

-

Medicinal Chemistry: The compound itself has been noted for potential biological activities, including antibacterial and anti-inflammatory properties, making it a lead structure for further optimization.[1]

-

Materials Science: Carboxylic acid-functionalized aromatic compounds can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as monomers for the preparation of specialty polymers.

Comparative Analysis with Structural Analogs

The physicochemical properties of this compound can be better understood by comparing it with its structural analogs.

| Analog | Key Differences in Physicochemical Properties |

| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | The replacement of bromine with chlorine results in a lower molecular weight. Chlorine is also less electron-withdrawing than bromine, which may slightly decrease the acidity of the carboxylic acid. |

| 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | Fluorine is the most electronegative halogen, leading to a significant increase in the acidity of the carboxylic acid (predicted pKa ~3.5) compared to the bromo-analog.[1] |

| 1-Phenylcyclopentanecarboxylic acid | The absence of the bromo substituent makes this compound less acidic and provides a different reactivity profile, as it lacks the handle for cross-coupling reactions. |

| 1-(4-Bromophenyl)cyclohexanecarboxylic acid | The larger cyclohexane ring may lead to different conformational preferences and steric environments around the carboxylic acid, potentially influencing its reactivity and biological interactions. |

Conclusion

References

- This compound | 143328-24-9 | Benchchem. (URL not available)

- 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid - BLDpharm. (URL not available)

- CAS 143328-24-9 this compound - Alfa Chemistry. (URL not available)

- 143328-24-9 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid AKSci V3246. (URL not available)

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-Bromophenyl)cyclopentanecarboxylic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and structural motif in the landscape of modern organic synthesis and drug discovery.[1] Its unique combination of a rigid cyclopentane scaffold, a functionalizable bromophenyl group, and a versatile carboxylic acid handle makes it a valuable building block for creating complex molecular architectures.[1] The presence of the bromine atom at the para-position offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can engage in vital interactions like hydrogen bonding with biological targets.[1] This guide provides an in-depth analysis of its molecular structure, proven synthetic methodologies, comprehensive characterization, and its applications, offering researchers and drug development professionals a foundational understanding of this important compound.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by three key components: a five-membered cyclopentane ring, a phenyl (aromatic) ring substituted with a bromine atom, and a carboxylic acid group. The quaternary carbon atom, where both the phenyl ring and the carboxylic acid are attached to the cyclopentane ring, is a notable feature, imparting significant steric bulk.

The bromophenyl group's electronic properties and the carboxylic acid's capacity for ionic and hydrogen bond interactions are critical determinants of the molecule's overall reactivity and potential biological activity.[1]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C12H13BrO2 | [1][2][3][4] |

| Molecular Weight | 269.13 g/mol | [1][3][4][5] |

| CAS Number | 143328-24-9 | [1][3][4][6] |

| Appearance | White powder | [7] |

| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [2] |

Table 1: Core physicochemical properties of this compound.

The structure combines the steric influence of the cyclopentane ring with the electronic effects of the bromine substituent, which influences both its reactivity and physical properties.[1] For instance, compared to its fluorine-substituted analog, the bromine atom results in a higher molecular weight and different lipophilicity, which are key parameters in drug design.[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a nitrile intermediate followed by its hydrolysis. This method is advantageous as it builds the core structure efficiently from readily available starting materials.

Step 1: Synthesis of 1-(4-bromophenyl)cyclopentanecarbonitrile

A common and robust method for creating the crucial carbon-carbon bond is through the alkylation of a substituted phenylacetonitrile.

-

Reaction: 4-Bromophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as aqueous sodium hydroxide, and a phase-transfer catalyst or a solvent like DMSO.

-

Causality: The base deprotonates the carbon alpha to the nitrile group, forming a carbanion. This nucleophile then attacks one end of the 1,4-dibromobutane. A second intramolecular alkylation reaction then occurs, forming the cyclopentane ring. The use of DMSO helps to solvate the reactants and facilitate the reaction.[8]

Step 2: Hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile

The nitrile group is a stable precursor to a carboxylic acid and can be converted via hydrolysis.[9][10][11]

-

Reaction: The 1-(4-bromophenyl)cyclopentanecarbonitrile intermediate is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11][12]

-

Mechanism:

-

The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.[9][10]

-

A water molecule, acting as a nucleophile, attacks the electrophilic carbon.[9][10][13]

-

A series of proton transfers and tautomerization steps convert the initial adduct into a more stable amide intermediate.[9][10]

-

The amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[9][10]

-

-

Self-Validation: The reaction is driven to completion by the stability of the final products. Upon cooling and neutralization, the carboxylic acid, being a solid, will often precipitate from the aqueous solution, allowing for straightforward isolation by filtration. The purity can then be confirmed using the analytical methods described in the next section.

Alternative Synthesis: Grignard Reagent Carboxylation

An alternative, though sometimes more complex, route involves the use of a Grignard reagent.[14][15]

-

Grignard Formation: 1,4-dibromobenzene can be selectively converted into a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting it with magnesium metal in an ether solvent.[16]

-

Nucleophilic Addition: This Grignard reagent is then reacted with cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after acidic workup.[16][17][18]

-

Conversion to Carboxylic Acid: This pathway is less direct for the target molecule and is more suited for creating alcohols. Converting the resulting tertiary alcohol to the desired carboxylic acid would require additional, non-trivial synthetic steps. Therefore, the nitrile hydrolysis route is generally preferred for its efficiency.

Experimental Workflow: Nitrile Hydrolysis

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile intermediate.

Part 3: Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups.

-

O-H Stretch: A very broad and characteristic absorption is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[19]

-

C=O Stretch: A strong, sharp absorption peak will appear between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded forms, this peak is typically centered around 1710 cm⁻¹.[19]

-

C=C Stretch: Aromatic ring stretching will produce moderate peaks around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A singlet, often broad, appearing far downfield, typically around 12 ppm. This signal will disappear upon shaking the sample with D₂O.[19]

-

Aromatic Protons (-C₆H₄-): The para-substituted phenyl ring will show a characteristic pattern. Two doublets are expected in the aromatic region (approx. 7.0-7.8 ppm), with each integrating to 2 protons.

-

Cyclopentane Protons (-C₅H₈-): The eight protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 165-185 ppm for carboxylic acids.[19]

-

Aromatic Carbons: Four distinct signals are expected for the para-substituted ring in the 120-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted relative to the others.

-

Quaternary Carbon: The carbon of the cyclopentane ring attached to both the phenyl group and the carboxylic acid will appear as a unique signal.

-

Cyclopentane Carbons: Signals for the other CH₂ groups of the cyclopentane ring will be found in the aliphatic region (approx. 20-40 ppm).

-

Mass Spectrometry (MS): MS confirms the molecular weight and can reveal fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, peaks should be observed at m/z = 268 and m/z = 270.

-

Fragmentation: A common fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the C-C bond to form an acylium ion.[20]

Part 4: Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly valued precursor and building block in the synthesis of biologically active compounds.[1]

-

Scaffold for Complex Molecules: The compound provides a rigid and well-defined three-dimensional structure that can be elaborated upon. The cyclopentane ring serves as a non-aromatic spacer, while the bromophenyl group acts as a versatile handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold.

-

Precursor for Anti-inflammatory Agents: Derivatives of phenyl-cyclopentane carboxylic acids have been investigated for their therapeutic potential. For example, related structures have been synthesized and evaluated as potent and selective antagonists of the leukotriene B4 receptor, which is implicated in inflammatory responses such as arthritis.[21]

-

Intermediate in Antibacterial Research: The bromophenyl moiety is a common feature in compounds designed to combat drug-resistant bacteria. For instance, N-(4-bromophenyl) containing structures have been synthesized and tested for their activity against clinically isolated resistant strains like MRSA and A. baumannii.[22] The bromine atom can participate in halogen bonding or serve as a synthetic handle to append other pharmacophoric groups.

The utility of this molecule lies in its ability to be a starting point for creating libraries of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[1]

References

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.

- This compound | 143328-24-9. Benchchem.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023).

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. (2025).

- Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

- Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.

- This compound (C12H13BrO2). PubChemLite.

- Preparing Carboxylic Acids. Chemistry LibreTexts. (2024).

- Preparing Carboxylic Acids. Chemistry LibreTexts. (2025).

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. (2020).

- 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9. CookeChem.

- This compound synthesis. ChemicalBook.

- CAS 143328-24-9 this compound. Alfa Chemistry.

- Grignard Reaction. Organic Chemistry Portal.

- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. (2016).

- Prepn. of i-phenyl cyclopentane carboxylic acid. Google Patents.

- Spectra Problem #7 Solution. University of Calgary.

- 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid. BLDpharm.

- (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist... Journal of Medicinal Chemistry. (1994).

- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022).

- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... MDPI. (2022).

- This compound cas no.143328-24-9. GuideChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C12H13BrO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9 - CookeChem [cookechem.com]

- 6. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. This compound, CasNo.143328-24-9 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 8. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. leah4sci.com [leah4sci.com]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

1-(4-Bromophenyl)cyclopentanecarboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

Introduction

This compound is a valuable substituted cycloalkane carboxylic acid that serves as a key intermediate and building block in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold, combined with the synthetically versatile bromophenyl group, makes it an attractive moiety for designing novel therapeutic agents. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of a broad chemical space in lead optimization campaigns.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of the most prominent synthesis pathway, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs. This document is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that suggest the most viable synthetic pathways. The most apparent disconnection is at the C-C bond between the cyclopentyl ring and the carboxyl group, which points to a nitrile precursor. A second disconnection can be envisioned between the phenyl ring and the cyclopentyl core, suggesting an organometallic approach.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights the most common and efficient pathway, which proceeds through a nitrile intermediate formed via the cycloalkylation of a substituted phenylacetonitrile.

Primary Synthesis Pathway: Cycloalkylation and Subsequent Hydrolysis

This robust two-step pathway is the most widely reported and scalable method for synthesizing the target compound. It begins with the formation of a five-membered ring by alkylating 4-bromophenylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis

The key transformation in this step is the C-alkylation of 4-bromophenylacetonitrile. The methylene protons adjacent to both the phenyl ring and the nitrile group are acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, reacting with 1,4-dibromobutane in a sequential intramolecular alkylation to form the cyclopentyl ring.[1]

To overcome the challenge of bringing the aqueous base (like NaOH) and the organic-soluble reactants together, this reaction is ideally performed under phase-transfer catalysis (PTC) conditions.[2][3] A phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride or tetrabutylammonium bromide, facilitates the transfer of the hydroxide anion into the organic phase or, more commonly, transports the deprotonated carbanion from the organic phase to the interface to react.[4][5] This methodology avoids the need for expensive, anhydrous, and hazardous reagents like sodium amide or metal hydrides.[6]

Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.

Detailed Experimental Protocol: 1-(4-Bromophenyl)cyclopentanecarbonitrile

Materials:

-

4-Bromophenylacetonitrile (1.0 equiv)[7]

-

1,4-Dibromobutane (1.2 equiv)[8]

-

50% (w/w) Aqueous Sodium Hydroxide

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Toluene

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromophenylacetonitrile, toluene, and tetrabutylammonium bromide.

-

Begin vigorous stirring to ensure good mixing between the phases.

-

Slowly add the 50% aqueous sodium hydroxide solution to the flask. An exotherm may be observed.

-

Add 1,4-dibromobutane dropwise over 30 minutes, maintaining the internal temperature below 60°C. A similar procedure for phenylacetonitrile is well-documented and serves as an excellent reference.[9]

-

After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and dilute with water and toluene.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 1-(4-bromophenyl)cyclopentanecarbonitrile[10][11] can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

The conversion of the nitrile intermediate to the final carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions.[12] Basic hydrolysis is often preferred as it is less prone to side reactions and is typically higher yielding for this class of compounds. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification in the final workup step yields the desired carboxylic acid.[13]

Caption: General Mechanism for Basic Hydrolysis of a Nitrile.

Detailed Experimental Protocol: this compound

Materials:

-

1-(4-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv)

-

Ethylene Glycol

-

Potassium Hydroxide (KOH) (5.0 equiv)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-bromophenyl)cyclopentanecarbonitrile in ethylene glycol.

-

Add potassium hydroxide pellets and water to the mixture.

-

Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 8-12 hours. The reaction can be monitored by TLC by spotting a sample from the reaction, acidifying it, and checking for the disappearance of the starting nitrile.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Extract the product from the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.[14]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Alternative Pathway: Grignard Reagent Approach

Conceptually, an alternative synthesis involves the use of a Grignard reagent. This pathway would begin with the formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene. However, a direct reaction with a standard cyclopentanone would yield a tertiary alcohol, not the desired carboxylic acid.[15][16] A more plausible, albeit longer, route would involve reacting the Grignard reagent with cyclopentanone to form 1-(4-bromophenyl)cyclopentanol.[17] This alcohol would then require oxidation and further functional group manipulation to install the carboxylic acid, making the overall sequence less efficient than the nitrile alkylation pathway. Therefore, the nitrile pathway remains the superior choice for both laboratory and potential scale-up synthesis.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Nitrile Cycloalkylation & Hydrolysis | Pathway 2: Grignard Approach (Conceptual) |

| Overall Yield | Good to Excellent | Moderate to Good |

| Number of Steps | 2 | 3+ |

| Starting Materials | 4-Bromophenylacetonitrile, 1,4-dibromobutane | 1,4-Dibromobenzene, Cyclopentanone |

| Key Reagents | Phase-transfer catalyst, NaOH/KOH | Magnesium, Oxidizing agents |

| Scalability | High; PTC is industrially proven.[6] | Moderate; Grignard reactions require strict anhydrous conditions. |

| Safety/Handling | Uses concentrated base; 1,4-dibromobutane is an alkylating agent. | Requires handling of reactive organometallics and potentially pyrophoric magnesium. |

| Efficiency | High; Convergent and direct. | Lower; More steps and functional group interconversions required. |

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through a two-step sequence involving the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane, followed by the basic hydrolysis of the resulting nitrile intermediate. This pathway is robust, scalable, and utilizes well-established chemical transformations that provide high yields of the target compound. The use of phase-transfer catalysis in the key ring-forming step represents a green and efficient choice, avoiding harsh and hazardous reagents. While alternative organometallic routes are conceivable, they are less direct and present greater synthetic challenges, making the nitrile alkylation strategy the recommended method for the preparation of this valuable synthetic intermediate.

References

- Synthonix, Inc. 1-(4-Bromophenyl)cyclopentane-1-carbonitrile - [B93252]. [Link]

- AOBChem USA. 1-(4-bromophenyl)cyclopentanecarbonitrile. [Link]

- Google Patents.

- SCIREA.

- IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

- Patsnap. Preparation method of cyclopentanecarboxylic acid - CN113754238A. [Link]

- American Institute of Chemists.

- PTC Communications, Inc.

- Study.com. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone.... [Link]

- Study.com. Grignard reagents undergo a general and very useful reaction with ketones.... [Link]

- CRDEEP Journals.

- Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile and Cyclopentylbenzene. [Link]

- Chegg. Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone.... [Link]

- Google Patents. Process for the preparation of 1, 4-dibromobutane - US2913502A.

- ResearchGate. Hydrolysis data for bis(4-cyanophenyl)

- ResearchGate.

Sources

- 1. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 2. biomedres.us [biomedres.us]

- 3. One moment, please... [iajpr.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. phasetransfer.com [phasetransfer.com]

- 7. 16532-79-9|4-Bromophenylacetonitrile|BLD Pharm [bldpharm.com]

- 8. US2913502A - Process for the preparation of 1, 4-dibromobutane - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthonix, Inc > Synthons > 1-(4-Bromophenyl)cyclopentane-1-carbonitrile - [B93252] [synthonix.com]

- 11. aobchem.com [aobchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. homework.study.com [homework.study.com]

- 16. homework.study.com [homework.study.com]

- 17. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]

discovery of 1-(4-Bromophenyl)cyclopentanecarboxylic acid

An In-depth Technical Guide on the Synthesis and Utility of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structure, which combines a bulky cyclopentane ring with the reactive handles of a bromophenyl group and a carboxylic acid, makes it a versatile precursor for the development of more complex molecules and potential therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, focusing on its primary synthesis route, reaction mechanism, chemical reactivity, and applications in drug discovery. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a practical and in-depth resource.

Compound Profile and Significance

Introduction

This compound, with CAS Number 143328-24-9, is a crystalline solid at room temperature.[2] Its structure is characterized by a cyclopentanecarboxylic acid core where the C1 position is substituted with a 4-bromophenyl group.[1] This substitution imparts specific steric and electronic properties that influence its reactivity and biological activity. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the carboxylic acid moiety can participate in hydrogen bonding, ionic interactions, or be converted into other functional groups.[1] These features make it a valuable intermediate in the synthesis of novel organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 143328-24-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3][4][6] |

| Molecular Weight | 269.13 g/mol | [1][2][3][4] |

| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [6] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Characterization

While specific spectra for this exact compound require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on well-established principles of NMR and IR spectroscopy for carboxylic acids.[7]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ (singlet) | Highly deshielded proton due to the electronegativity of the adjacent oxygen atoms; signal may be broad and its position is concentration-dependent.[7] |

| Aromatic Protons (-C₆H₄-) | ~7.0-7.6 δ (multiplets) | Protons on the phenyl ring, split into two doublets characteristic of a 1,4-disubstituted pattern. | |

| Cyclopentane Protons (-C₅H₈-) | ~1.5-2.8 δ (multiplets) | Aliphatic protons on the cyclopentane ring. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-185 δ | Characteristic downfield shift for a carboxylic acid carbon.[7] |

| Aromatic Carbons (-C₆H₄-) | ~120-140 δ | Signals for the six carbons of the phenyl ring, including the carbon bearing the bromine atom. | |

| Quaternary Carbon (C-Ar) | ~45-55 δ | The sp³ carbon of the cyclopentane ring attached to the phenyl group. | |

| Cyclopentane Carbons (-C₅H₈-) | ~25-40 δ | Aliphatic carbons of the cyclopentane ring. | |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7] |

| C=O Stretch | ~1710 cm⁻¹ | Strong absorption typical for a hydrogen-bonded (dimeric) carboxylic acid.[7] | |

| C-Br Stretch | ~500-600 cm⁻¹ | Absorption in the fingerprint region indicating the presence of a bromo-aromatic group. |

Significance in Medicinal Chemistry

The structural motifs within this compound are of significant interest in drug design. The cyclopentane ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets like enzymes or receptors.[1] The bromophenyl group serves as a key site for modification, allowing for the exploration of structure-activity relationships (SAR) through reactions like Suzuki-Miyaura cross-coupling.[8] This enables the synthesis of a library of derivatives with varied substituents, a common strategy in lead optimization. The compound serves as a precursor for various biologically active molecules, highlighting its importance in drug development pipelines.[1]

Core Synthesis Pathway: Hydrolysis of a Nitrile Precursor

Overview of the Primary Synthetic Route

The most widely documented and efficient synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[1] A study by Dow et al. (2018) reported this method achieving a high yield of 95%.[3] This transformation is robust and proceeds under relatively straightforward conditions.

Reaction Mechanism

The hydrolysis of the nitrile proceeds via a two-step mechanism under strong acidic conditions:[1]

-

Protonation of the Nitrile: The lone pair of the nitrile nitrogen is protonated by the strong acid (sulfuric acid), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon. This is followed by a series of proton transfers and tautomerization steps, ultimately leading to the formation of the carboxylic acid and ammonium sulfate as a byproduct.

Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Dow et al. (2018).[3]

Materials:

-

1-(4-Bromophenyl)cyclopentanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Glass-lined reactor or appropriate corrosion-resistant glassware

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.

-

Addition of Acid: Carefully and slowly add concentrated sulfuric acid and water to the starting material. Caution: This addition is exothermic and should be done with appropriate cooling.

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 18-24 hours.[1][3]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice water to precipitate the crude product. c. Filter the resulting solid and wash thoroughly with cold water to remove residual acid.

-

Extraction (Optional): If the product does not fully precipitate, the aqueous mixture can be extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Key Process Parameters and Optimization

| Parameter | Condition | Rationale / Impact on Yield & Purity |

| Temperature | 120 °C | Ensures a sufficient reaction rate for the hydrolysis of the stable nitrile group. Lower temperatures may lead to incomplete conversion.[1] |

| Reaction Time | 18–48 hours | Prolonged heating is necessary to drive the reaction to completion.[1] |

| Reagent | Concentrated H₂SO₄ | Acts as both a catalyst and a reagent, facilitating the protonation of the nitrile.[1] |

| Solvent | Water | Serves as the nucleophile in the hydrolysis reaction.[1] |

Challenges and Considerations

-

Corrosive Reagents: The use of concentrated sulfuric acid at high temperatures requires specialized equipment, such as glass-lined reactors, to prevent corrosion.[1]

-

Energy Intensity: The process involves prolonged heating at an elevated temperature, which can be energy-intensive and impact production costs on a larger scale.[1]

-

Byproduct Formation: Over-oxidation or side reactions could potentially lead to impurities that would necessitate additional purification steps.[1]

Chemical Reactivity and Derivative Synthesis

Overview of Functional Group Transformations

This compound is a versatile intermediate due to its two primary reactive sites: the bromine atom on the phenyl ring and the carboxylic acid group.[1] This allows for orthogonal chemical strategies to build molecular complexity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C12H13BrO2) [pubchemlite.lcsb.uni.lu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

1-(4-Bromophenyl)cyclopentanecarboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a stable cyclopentane ring, a reactive carboxylic acid moiety, and a bromophenyl group amenable to a wide array of chemical transformations, makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on the practical insights required by professionals in drug development and scientific research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to reproducible science. This compound is known by several identifiers across chemical databases and supplier catalogs.

-

IUPAC Name: 1-(4-bromophenyl)cyclopentane-1-carboxylic acid[1][2][3]

-

Common Synonyms: this compound, ASISCHEM D50960, OTAVA-BB 1287303[1][4]

| Identifier | Value | Reference |

| CAS Number | 143328-24-9 | [4][5][6] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [2][4][5][6] |

| Molecular Weight | 269.13 g/mol | [2][4][5][6] |

| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [7] |

| InChI Key | UALMMAIHRMKFCW-UHFFFAOYSA-N | [7] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is critical for designing synthetic routes, purification strategies, and formulation protocols. The data presented below are derived from predictive models and experimental observations.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 380.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.26 ± 0.20 (Predicted) | [2] |

Synthesis Protocol and Mechanistic Considerations

The primary and most direct synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[4][5]

Expert Rationale

This transformation is a cornerstone of organic chemistry. The choice of concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst and a dehydrating agent. The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid intermediate, which subsequently tautomerizes to an amide. Under the harsh, heated conditions, the amide undergoes further hydrolysis to yield the desired carboxylic acid and an ammonium salt byproduct. The high temperature (120°C) is necessary to drive both stages of the hydrolysis to completion, particularly the hydrolysis of the relatively stable amide intermediate.

Detailed Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

-

Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.

-

Reagent Addition: Carefully add a mixture of concentrated sulfuric acid and water.[5]

-

Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring.[5]

-

Monitoring: Maintain the reaction at this temperature for approximately 18 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting nitrile.

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice.

-

Extraction: The precipitated solid product is then collected by vacuum filtration. Alternatively, if the product is not a solid, the aqueous mixture can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The collected crude product can be purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Caption: Key reactive sites and synthetic transformations.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. This compound has associated hazards that must be managed with appropriate precautions.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: [2] Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: [2] This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This compound is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure offers three distinct points for chemical modification: the aromatic ring, the bromine substituent, and the carboxylic acid. This tripartite reactivity, combined with a straightforward synthetic route, solidifies its role as a key intermediate for building diverse molecular libraries and developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is indispensable for any scientist aiming to leverage this versatile building block in their research endeavors.

References

- This compound (C12H13BrO2). (n.d.). PubChemLite.

- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. (n.d.). PrepChem.com.

- 1-(4-bromophenyl)cyclopropanecarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.

- Koch, K., Melvin Jr, L. S., Reiter, L. A., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199.

Sources

- 1. 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid | 143328-24-9 [sigmaaldrich.com]

- 2. 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9 - CookeChem [cookechem.com]

- 3. 1-(4-bromophenyl)cyclopentane-1-carboxylic Acid [allbiopharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C12H13BrO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Unveiling of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Analysis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as an essential resource for scientists engaged in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound (CAS No. 143328-24-9) is a halogenated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a cyclopentane ring attached to a p-bromophenyl group and a carboxylic acid moiety, presents a unique combination of steric and electronic properties that are of interest in the design of novel therapeutic agents. The presence of the bromine atom, in particular, offers a site for further chemical modification and can influence the compound's pharmacokinetic profile. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

Molecular Structure and Key Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol [1][2] |

| CAS Number | 143328-24-9[1][2][3] |

| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N[1] |

Below, we delve into the predicted spectral data for this compound, offering a detailed interpretation based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] The analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.[6][7]

-

Sample Transfer : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, the magnetic field is shimmed to improve homogeneity, and the probe is tuned to the appropriate nucleus (¹H or ¹³C).[6] Data is acquired using a standard pulse sequence.

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the cyclopentane protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.50 | Doublet | 2H | Ar-H | Protons ortho to the bromine atom are deshielded due to the electron-withdrawing nature of the bromine and the carboxylic acid group. |

| ~7.35 | Doublet | 2H | Ar-H | Protons meta to the bromine atom (and ortho to the cyclopentyl group) are slightly less deshielded. |

| 2.50 - 2.70 | Multiplet | 4H | Cyclopentane-H | Protons on the cyclopentane ring adjacent to the aromatic ring and the carboxylic acid group. |

| 1.80 - 2.00 | Multiplet | 4H | Cyclopentane-H | Protons on the cyclopentane ring further from the substituents. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, signal splitting between adjacent carbons is not observed.[8]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~145 | Ar-C (quaternary) | The aromatic carbon attached to the cyclopentyl group. |

| ~132 | Ar-CH | Aromatic carbons ortho to the bromine. |

| ~130 | Ar-CH | Aromatic carbons meta to the bromine. |

| ~122 | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. |

| ~55 | C (quaternary) | The quaternary carbon of the cyclopentane ring. |

| ~35 | Cyclopentane-CH₂ | Carbons of the cyclopentane ring. |

| ~25 | Cyclopentane-CH₂ | Carbons of the cyclopentane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for Solid-State IR Analysis

For a solid sample, the spectrum can be obtained using the thin solid film or KBr pellet method.

-

Thin Solid Film Method : Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride).[1]

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Analysis : Place the salt plate in the IR spectrometer and acquire the spectrum.

Caption: Thin solid film preparation for IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (Cyclopentane) | Medium |

| 1710 - 1690 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to weak |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| ~920 | O-H bend | Carboxylic Acid (dimer) | Medium, broad |

| ~820 | C-H bend | p-disubstituted aromatic | Strong |

| Below 800 | C-Br stretch | Aryl bromide | Medium to strong |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[9][10][11] The position of the C=O stretch indicates a conjugated carboxylic acid.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[3][14]

Experimental Protocol for MS Analysis

A common method for analyzing organic compounds is electron ionization (EI) mass spectrometry.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[14]

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺•). This process can also induce fragmentation.[13][15]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13][14]

-

Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum.[13]

Caption: General workflow of an electron ionization mass spectrometer.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will provide key structural information.

-